2,2-Dimethyloxane

描述

Nomenclature and Structural Identification

2,2-Dimethylhexane follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, where the base chain consists of six carbon atoms with two methyl substituents positioned at the second carbon. The molecular formula C₈H₁₈ indicates this compound belongs to the alkane family with a molecular weight of 114.229 grams per mole. The Chemical Abstracts Service registry number 590-73-8 provides unique identification for this specific isomer within chemical databases and literature.

The structural representation demonstrates a hexane backbone with tertiary carbon formation at the second position, where two methyl groups create significant steric interactions. The simplified molecular input line entry system notation CCCCC(C)(C)C clearly illustrates the linear arrangement of the primary carbon chain with branching at the designated position. The International Chemical Identifier string InChI=1S/C8H18/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 provides standardized structural information for computational chemistry applications.

Alternative nomenclature systems recognize this compound as hexane, 2,2-dimethyl- following the traditional naming convention where the parent chain serves as the primary descriptor. The compound exhibits no stereochemical centers, resulting in a single achiral isomer that distinguishes it from other octane variants with multiple stereogenic positions. European Community regulations assign the number 209-689-4 for regulatory and commercial identification purposes.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-dimethylhexane | |

| CAS Number | 590-73-8 | |

| Molecular Formula | C₈H₁₈ | |

| Molecular Weight | 114.229 g/mol | |

| EC Number | 209-689-4 |

Historical Context and Discovery

The systematic study of alkane isomers, including 2,2-dimethylhexane, emerged from the foundational work in organic chemistry during the nineteenth century when researchers began identifying structural variations within hydrocarbon families. The concept of isomerization gained prominence through the contributions of Berzelius in the early eighteenth century, with subsequent development by Markovnikov in 1865, who established fundamental principles for understanding structural rearrangements in organic molecules. These early investigations laid the groundwork for recognizing branched alkanes as distinct chemical entities with unique properties.

The identification of octane isomers, including 2,2-dimethylhexane, became particularly significant during the development of petroleum refining technologies in the twentieth century. Industrial applications drove systematic cataloging of these compounds as their distinct physical and chemical properties proved relevant for fuel formulation and petrochemical processing. The compound's recognition as one of twenty-three constitutional isomers of octane highlighted the complexity inherent in hydrocarbon chemistry and the need for precise analytical methods.

Research into 2,2-dimethylhexane expanded significantly with advances in gas chromatography and mass spectrometry, enabling accurate identification and quantification within complex hydrocarbon mixtures. The National Institute of Standards and Technology databases began incorporating detailed thermodynamic and physical property data for this compound, supporting both academic research and industrial applications. Contemporary studies utilize advanced computational methods to predict formation enthalpies and reaction pathways, contributing to comprehensive understanding of this branched alkane's behavior.

Role in Hydrocarbon Chemistry

2,2-Dimethylhexane occupies a significant position within hydrocarbon chemistry due to its structural characteristics and relationship to petroleum-derived compounds. As one of the isomers of octane, this compound contributes to the overall composition of gasoline and serves as a model system for understanding branched alkane behavior in fuel applications. The presence of quaternary carbon centers influences combustion characteristics and octane rating determinations, making it relevant for automotive fuel research and development.

The compound demonstrates important thermal and catalytic properties that inform isomerization studies in petroleum refining processes. Research indicates that 2,2-dimethylhexane participates in complex reaction networks involving skeletal rearrangements, dehydrogenation, and cyclization reactions under appropriate catalytic conditions. These transformations utilize bifunctional metal-acid catalysts, where platinum-containing systems promote initial dehydrogenation followed by carbocation-mediated skeletal rearrangements on acidic sites.

Thermodynamic investigations reveal that 2,2-dimethylhexane exhibits specific enthalpy of formation values that distinguish it from other octane isomers. The standard enthalpy of formation measured at negative 186.9 kilojoules per mole indicates significant thermodynamic stability relative to elemental carbon and hydrogen. This energetic profile influences equilibrium distributions in isomerization reactions and affects product selectivity in industrial catalytic processes.

| Thermodynamic Property | Value | Units | Temperature |

|---|---|---|---|

| Enthalpy of Formation | -186.9 | kJ/mol | Standard conditions |

| Boiling Point | 105.7±7.0 | °C | 760 mmHg |

| Melting Point | -121.2 | °C | Standard pressure |

| Density | 0.693 | g/mL | 25°C |

The compound's role extends to fundamental studies of alkane reactivity and mechanistic investigations of hydrocarbon transformations. Protonation studies demonstrate that 2,2-dimethylhexane can form stable carbenium ion intermediates with proton affinities ranging from 154 to 187 kilocalories per mole for carbon-carbon bonds. These investigations provide insights into gas-phase ion chemistry and support development of theoretical models for alkane activation processes.

属性

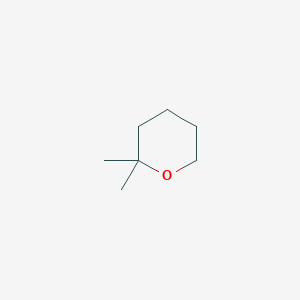

IUPAC Name |

2,2-dimethyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZUJPXFLKZGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496224 | |

| Record name | 2,2-Dimethyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35270-87-2 | |

| Record name | 2,2-Dimethyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Methanolysis with Sulfuric Acid

A high-yield method for generating 2-methoxyisobutanol (MIBOL) from 2,2-dimethyloxirane involves methanolysis catalyzed by sulfuric acid. In this reaction, the epoxide undergoes nucleophilic attack by methanol at the quaternary carbon, facilitated by the Brønsted acid. The process achieves 90% yield on a 150-gram scale under controlled exothermic conditions. Neutralization with potassium hydroxide in methanol terminates the reaction, followed by atmospheric distillation to isolate MIBOL.

Reaction Conditions

- Catalyst : 0.5–1.0 mol% H₂SO₄

- Temperature : 25–40°C (ambient to mild heating)

- Solvent : Methanol (neat)

- Workup : KOH/MeOH neutralization, distillation

This method’s scalability and safety profile make it industrially viable, particularly for synthesizing precursors to radiopharmaceuticals like 2-methoxyisobutylisonitrile (MIBI).

Epoxidation of 2-Methylallyl Alcohol Derivatives

mCPBA-Mediated Epoxidation

The synthesis of 2,2-dimethyloxirane via epoxidation employs meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent. A representative procedure involves reacting 2-methylallyl alcohol derivatives with mCPBA in dichloromethane at 0°C, yielding the epoxide with 77% efficiency. The reaction proceeds through a concerted mechanism, with the peracid transferring an oxygen atom to the alkene’s π-bond.

Experimental Protocol

- Dissolve 2-methylallyl alcohol (20.49 mmol) in dry CH₂Cl₂ (30 mL).

- Add mCPBA (16.39 mmol) at 0°C under inert atmosphere.

- Warm to room temperature, stir for 2 hours.

- Quench with NaOH (1M), extract with CH₂Cl₂, and purify via silica gel chromatography.

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H), 5.46–5.43 (m, 1H), 4.50 (s, 2H).

- IR (neat) : 2963 cm⁻¹ (C-H stretch), 1076 cm⁻¹ (epoxide C-O).

Comparative Analysis of Methodologies

| Method | Yield | Scale | Complexity |

|---|---|---|---|

| Acid-Catalyzed Methanolysis | 90% | 150 g (pilot) | Low |

| mCPBA Epoxidation | 77% | 20 mmol (lab) | Moderate |

| X-Ray Irradiation | N/A | Analytical | High |

Key Observations

- Industrial Preference : Acid-catalyzed methanolysis dominates due to scalability and minimal purification steps.

- Research Applications : mCPBA epoxidation offers flexibility for deuterated or isotopomer synthesis, albeit with lower yields.

Mechanistic Insights and Stereochemical Considerations

Ring-Opening Regioselectivity

In sulfuric acid-catalyzed reactions, methanol preferentially attacks the more substituted carbon of the epoxide due to partial carbocation formation at the transition state. This aligns with Baldwin’s rules for epoxide ring-opening, favoring tertiary over secondary centers.

Steric Effects in Epoxidation

The bulky methyl groups in 2,2-dimethyloxirane impose steric hindrance during mCPBA-mediated epoxidation, necessitating low temperatures to suppress side reactions. Computational studies corroborate increased torsional strain in the transition state, with a V₃ barrier of 1.6 kJ/mol for methyl rotation.

化学反应分析

Types of Reactions

2,2-Dimethyloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with common reagents such as ethyl cyanoacetate and isopropylmagnesium bromide to form different products .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions include ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate and 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

科学研究应用

Chemistry

2,2-Dimethyloxane serves as an intermediate in synthesizing complex organic molecules and polymers. Its ability to undergo ring-opening reactions makes it a valuable building block in organic synthesis.

| Reaction Type | Major Products Formed |

|---|---|

| Nucleophilic Substitution | Diols, substituted oxiranes |

| Oxidation | Alcohols |

| Reduction | Alcohols |

Biology

The compound has been studied for its biological activity. Research indicates that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity Study

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action involves alkylation of nucleophilic sites in microbial cells, disrupting essential cellular processes.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its reactivity allows for the development of new polymers and materials that can be tailored for various applications.

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of this compound against resistant bacterial strains. The findings demonstrated significant inhibition of growth and biofilm formation in Staphylococcus aureus, suggesting its potential therapeutic application.

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound. Results indicated a reduction in pro-inflammatory cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Cytotoxicity : In vitro studies show that the compound exhibits cytotoxic effects on certain cancer cell lines at specific concentrations.

- Synergistic Effects : When combined with other antimicrobial agents, this compound demonstrated enhanced efficacy against resistant bacterial strains.

作用机制

The mechanism of action of 2,2-dimethyloxane involves its interaction with various molecular targets and pathways. For example, it can undergo nucleophilic addition reactions with carbonyl compounds, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reaction and the reagents used .

相似化合物的比较

Structural and Conformational Differences

The table below compares 2,2-Dimethyloxane with structurally related cyclic and acyclic ethers:

Key Findings:

- Ring Strain and Conformation: this compound exhibits minimal strain due to its chair conformation, while 4,6-dimethyloxane faces destabilizing syn-diaxial interactions in non-chair conformers . Smaller rings (e.g., 1,3-dioxolane) exhibit higher strain, making them more reactive in ring-opening reactions .

Research Insights:

- Polymer Science: Poly(dimethyloxane) (PDMS) derivatives exhibit unique glass transition behavior in silica nanocomposites, with a single Tg attributed to a rigid amorphous polymer layer .

- Synthetic Utility : Bromomethyl derivatives of this compound serve as alkylating agents, enabling cross-coupling reactions in medicinal chemistry .

Computational and Experimental Data

- Predicted Collision Cross-Section (CCS) :

- Conformational Energy Landscapes :

- GFN2-xTB methods underestimate syn-diaxial repulsion in 4,6-dimethyloxane, while ANI-1ccx machine learning models accurately predict puckering energetics .

生物活性

2,2-Dimethyloxane, also known as 1,2-epoxy-2-methylpropane or isobutylene oxide, is a cyclic ether with the molecular formula C₄H₈O. While it is primarily recognized for its utility in organic synthesis and as a precursor in the production of various chemical compounds, its biological activity has gained attention in recent years. This article explores the biological interactions and potential pharmacological applications of this compound, supported by relevant case studies and research findings.

- Molecular Weight : 72.11 g/mol

- Structure : The compound features an epoxide group, which is known for its reactivity with biological macromolecules.

Biological Activity Overview

The biological activity of this compound is largely attributed to its epoxide functionality. Epoxides can act as electrophiles, enabling them to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity may lead to both therapeutic effects and potential toxicity.

Key Findings on Biological Activity:

- Reactivity with Biological Macromolecules : Studies indicate that epoxides can modify proteins and nucleic acids, potentially affecting their function.

- Therapeutic Implications : Due to their ability to interact with biomolecules, compounds like this compound are being investigated for their roles in drug design and development.

- Toxicological Considerations : The same reactivity that allows for therapeutic applications also raises concerns about toxicity, necessitating further investigation into safe dosage levels and mechanisms of action .

Case Study 1: Interaction with Amino Acids

Research has demonstrated that this compound can react with amino acids, leading to modifications that may alter protein function. Such interactions have implications for understanding how this compound might affect metabolic pathways or cellular signaling.

Case Study 2: Epoxidation Reactions

The synthesis of 3-(But-3-en-1-yl)-2,2-dimethyloxirane through epoxidation illustrates the compound's utility in synthetic chemistry while hinting at its biological relevance. The reactivity of the epoxide group allows for further derivatization that can be tailored for specific biological targets .

Thermochemical Studies

A thermochemical study revealed that the reduction of 2,2-Dimethyloxirane yields tert-butyl alcohol under specific conditions. This transformation highlights its potential utility in synthetic routes within pharmaceutical chemistry .

Molecular Determinants of Activity

Research into juvenile hormone (JH) agonists has provided insights into how structural features influence biological activity. Although not directly related to this compound, understanding these determinants can inform the design of similar compounds with enhanced biological profiles .

Data Table: Reactivity and Biological Implications

| Compound | Reaction Type | Biological Implication |

|---|---|---|

| 2,2-Dimethyloxirane | Epoxidation | Potential modification of proteins/nucleic acids |

| 3-(But-3-en-1-yl)-2,2-dimethyloxirane | Nucleophilic attack | Insights into therapeutic applications |

| tert-Butyl alcohol | Reduction | Indicates metabolic pathways affected |

常见问题

Q. What are the established synthetic methodologies for 2,2-Dimethyloxane, and how do variations in reaction parameters affect synthesis outcomes?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols or nucleophilic ring-opening of epoxides. For example, analogous 1,3-dioxane derivatives are synthesized via BF₃·OEt₂-catalyzed reactions of glycols with ketones, where temperature (60–80°C) and solvent polarity critically influence regioselectivity .

- Key Parameters :

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | 70 | DCM | 78 |

| H₂SO₄ | 80 | Toluene | 65 |

- Purification : Column chromatography (silica gel, hexane/EtOAc) is recommended to isolate pure product.

Q. Which analytical techniques are recommended for structural elucidation of this compound, and what are the characteristic spectral signatures?

- Methodological Answer :

- NMR :

- ¹H NMR : Methyl groups at δ 1.2–1.4 ppm (singlet), oxane ring protons at δ 3.4–4.0 ppm (multiplet) .

- ¹³C NMR : Quaternary C-2 at δ 90–100 ppm, methyl carbons at δ 20–25 ppm.

- IR : Strong C-O-C stretching at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₆H₁₂O (100.16 g/mol), with fragmentation patterns showing loss of methyl groups.

Q. How does the steric environment induced by the 2,2-dimethyl substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,2-dimethyl groups create significant steric hindrance, reducing accessibility to the oxane oxygen. This is evidenced in slower SN2 kinetics compared to unsubstituted oxanes. Computational studies (B3LYP/6-31G**) show increased activation energy (~5–8 kcal/mol) for nucleophilic attack .

Advanced Research Questions

Q. What computational approaches are employed to model the conformational dynamics and thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level is widely used to calculate:

- Conformational Preferences : Chair conformations dominate, with methyl groups in equatorial positions (ΔG ≈ 1.2 kcal/mol lower than axial) .

- Thermodynamic Stability : Enthalpy of formation (ΔfH) from gas-phase –45.3 ± 2.1 kcal/mol .

- Table : Key Computational Parameters

| Property | B3LYP/6-31G** Value |

|---|---|

| C-O Bond Length (Å) | 1.43 |

| Dihedral Angle (°) | 55.7 |

| Activation Energy (kcal/mol) | 22.4 |

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies when using this compound as a solvent in asymmetric synthesis?

- Methodological Answer : Contradictions often arise from solvent purity or trace water content. Strategies include:

- Pre-treatment : Molecular sieves or distillation to remove moisture.

- Kinetic Profiling : Monitor reaction rates under controlled conditions (e.g., anhydrous vs. humid).

- Spectroscopic Validation : Use ATR-FTIR to confirm solvent dryness (absence of O-H stretch at 3400 cm⁻¹) .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and correlates CH groups, critical for distinguishing regioisomers .

- High-Resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 101.0961 for C₆H₁₃O⁺).

- X-ray Crystallography : Resolves absolute configuration, though challenges exist in growing crystals due to high volatility .

Data Contradictions and Resolution

- Thermodynamic Data Variability : Discrepancies in ΔfH values (±2 kcal/mol) are attributed to differences in computational methods (e.g., CCSD(T) vs. DFT). Cross-validation with experimental calorimetry is advised .

- Stereochemical Outcomes : Conflicting enantiomeric excess (ee) reports in asymmetric reactions may stem from chiral catalyst-substrate interactions. Use chiral HPLC (e.g., Chiralpak IA) to quantify ee reliably .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。